5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHMXWDEWRBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 5,8 Dihydro 6h Pyrano 3,4 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 5,8-dihydro-6H-pyrano[3,4-b]pyridine derivatives. It provides detailed information about the proton and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) provide a wealth of structural information.
In a representative derivative, the protons on the dihydropyran and pyridine (B92270) rings exhibit characteristic signals. For example, the methylene (B1212753) protons of the dihydropyran ring (at C6 and C8) typically appear as triplets in the aliphatic region of the spectrum. The proton at C5, adjacent to the oxygen atom, is deshielded and appears further downfield. sci-hub.se The aromatic protons on the pyridine ring resonate at lower fields due to the ring current effect.
The coupling constants are particularly informative. For instance, vicinal coupling (³J) between protons on adjacent carbons helps to establish connectivity within the rings. In the dihydropyran ring, the coupling between the C6 and C5 protons would confirm their adjacency.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative sci-hub.se
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.68 | d | 7.0 |
| H-3 | 7.76 | d | 9.0 |
| H-4 | 6.95 | t | 7.0 |
| H-5 (CH₂) | 4.94 | s | - |
| H-6 (CH₂) | 4.09 | t | 7.0 |
| H-8 (CH₂) | 3.10 | t | 7.0 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., sp², sp³, proximity to electronegative atoms).
For this compound derivatives, the aromatic carbons of the pyridine ring resonate in the downfield region (typically >110 ppm). cdnsciencepub.com The aliphatic carbons of the dihydropyran ring (C5, C6, and C8) appear at higher fields. The carbon atom C5, being bonded to oxygen, is the most deshielded of the aliphatic carbons. sci-hub.se Substituent effects can cause significant changes in the chemical shifts, providing clues about the position of functional groups on the heterocyclic framework. researchgate.net
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative sci-hub.se
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 149.0 |
| C-3 | 139.9 |
| C-4 | 118.2 |
| C-4a | 148.3 |
| C-5 | 70.0 |
| C-6 | 65.0 |
| C-8 | 26.3 |
| C-8a | 124.7 |
| Other Aromatic (Substituent) | 133.2, 131.9, 125.8, 111.8 |
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, especially across quaternary carbons and heteroatoms. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. For the dihydropyran ring, which adopts a non-planar conformation, NOESY can help establish the relative orientation of substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. sci-hub.se
For this compound derivatives, electrospray ionization (ESI) is a common soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. sci-hub.se
Under higher energy conditions, such as electron impact (EI) ionization, the molecule fragments in a predictable manner. The fragmentation of dihydropyridine-containing structures often involves the loss of substituents to form a stable pyridinium (B92312) cation. researchgate.net Other common fragmentation pathways for the pyranopyridine scaffold could include:
Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyran ring.
Alpha-cleavage: Breakage of the bond adjacent to the pyran oxygen atom. youtube.com
Loss of small neutral molecules: Elimination of molecules like CO or H₂O, depending on the substituents.
Analysis of these fragment ions allows chemists to piece together the structure of the original molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
For the this compound core, the IR spectrum would be expected to show several characteristic absorption bands:
C-O-C Stretching: A strong, characteristic band for the ether linkage in the dihydropyran ring, typically appearing in the 1250-1050 cm⁻¹ region.
C=N and C=C Stretching: Vibrations from the pyridine ring would appear in the 1650-1450 cm⁻¹ range. A band in the 1580–1650 cm⁻¹ region can be indicative of C=N stretching.
Aromatic C-H Stretching: A peak or series of peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Peaks corresponding to the methylene groups of the dihydropyran ring, appearing just below 3000 cm⁻¹.
The presence and exact position of these bands help to confirm the integrity of the fused ring system.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.
For the this compound system, X-ray analysis would confirm the fusion of the two rings and determine the conformation of the non-aromatic dihydropyran ring. Studies on the isomeric pyrano[3,4-c]pyridine scaffold have shown that the dihydropyran ring adopts a half-chair conformation, which is the expected conformation for this system as well. msu.ru This analysis provides an unambiguous depiction of the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Table 3: Typical Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Bond Lengths (Å) | The precise distances between the nuclei of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule, such as the puckering of the dihydropyran ring. |
Compound Index
Tautomeric Considerations in this compound Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds. In derivatives of this compound, the potential for tautomerism arises from the interplay of the pyridine and pyran rings, particularly when substituted with functional groups capable of proton migration, such as hydroxyl, amino, or oxo groups. The relative stability of these tautomeric forms is influenced by a variety of factors including the nature and position of substituents, solvent polarity, temperature, and pH. Spectroscopic techniques, in conjunction with quantum mechanical calculations, are pivotal in elucidating the predominant tautomeric forms and understanding the equilibrium dynamics.
The existence of different tautomers can significantly impact the chemical reactivity, biological activity, and spectroscopic properties of these compounds. For instance, in related heterocyclic systems, the equilibrium between keto-enol or amino-imino forms has been shown to be crucial for their biological function.
Detailed research into the tautomeric equilibria of specific this compound derivatives reveals the subtle energetic balance between different forms. Spectroscopic analysis is a primary tool for identifying and quantifying the tautomers present in a given sample.
For example, in the study of related dihydropyrazolo[3,4-b]pyridin-6-ones, NMR spectroscopy has been instrumental. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers. The presence of distinct sets of signals in ¹H and ¹³C NMR spectra can indicate the coexistence of multiple tautomeric forms in solution. The integration of these signals allows for the quantification of the relative abundance of each tautomer under specific conditions.
Similarly, UV-Vis spectroscopy can provide insights into the tautomeric equilibrium. Different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their conjugated systems. By analyzing the UV-Vis spectra in various solvents of differing polarity, researchers can infer the influence of the solvent on the position of the tautomeric equilibrium. For instance, polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions.
Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by providing a theoretical framework for understanding the relative stabilities of tautomers. These calculations can predict the optimized geometries, relative energies, and spectroscopic properties of different tautomeric forms, aiding in the assignment of experimental data.
While specific, detailed research focusing solely on the tautomerism of a broad range of this compound derivatives is an evolving area of study, the principles derived from analogous heterocyclic systems provide a strong foundation for investigation. The interplay of substituent effects, solvent interactions, and inherent structural stability dictates the tautomeric landscape of these molecules.
Computational Chemistry and Molecular Modeling of 5,8 Dihydro 6h Pyrano 3,4 B Pyridine
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For the 5,8-Dihydro-6H-pyrano[3,4-b]pyridine scaffold, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry, electronic structure, and thermodynamic stability. nih.gov
These studies involve calculating various parameters that describe the molecule's energetic landscape. nih.govunjani.ac.id Key outputs include total energy, binding energy, and the energies of molecular orbitals, which are crucial for understanding the molecule's inherent stability and reactivity. nih.govcu.edu.eg The optimized geometric parameters, such as bond lengths and angles, provide a precise three-dimensional representation of the molecule's lowest energy state. nih.gov
Table 1: Key Parameters Calculated Using Density Functional Theory (DFT)
| Parameter | Description | Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Provides accurate bond lengths, bond angles, and dihedral angles, forming the basis for all other computational analyses. nih.gov |
| Total Energy | The total energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformations. unjani.ac.id |
| Binding Energy | The energy required to separate a molecule into its constituent atoms. | A measure of the molecule's overall stability; higher binding energy indicates greater stability. nih.gov |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Influences solubility, intermolecular interactions, and how the molecule interacts with an external electric field. |
| Vibrational Frequencies | Calculated frequencies corresponding to the molecule's vibrational modes. | Used to confirm that the optimized structure is a true energy minimum and can be compared with experimental IR and Raman spectra. |
Molecular Electrostatic Potential (MEP) and Global Reactivity Indices Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.govbhu.ac.in The MEP surface plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. For this compound, the MEP map would identify regions susceptible to electrophilic and nucleophilic attack.
Red Regions : Indicate negative electrostatic potential, rich in electron density. These areas, typically around heteroatoms like the nitrogen in the pyridine (B92270) ring and the oxygen in the pyran ring, are prone to electrophilic attack. bhu.ac.innih.gov
Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. bhu.ac.in
Green Regions : Represent neutral or zero potential.
Complementing the MEP analysis, global reactivity indices are calculated from the energies of the frontier molecular orbitals to quantify the molecule's reactivity. nih.govnih.gov These descriptors provide a quantitative measure of chemical stability and reactivity. nih.gov
Table 2: Global Reactivity Indices and Their Significance
| Index | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. A negative value indicates the molecule's stability against decomposition. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A larger value suggests higher stability and lower reactivity. nih.gov |
| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons to itself. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to understanding a molecule's electronic properties and chemical reactivity.
HOMO : This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are the most likely sites for electrophilic attack.
LUMO : This orbital acts as the primary electron acceptor. Regions with high LUMO density are the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. nih.govnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov For the this compound scaffold, FMO analysis helps predict its charge transfer characteristics and participation in chemical reactions.
Table 3: Interpretation of Frontier Molecular Orbitals
| Orbital/Parameter | Role in Chemical Reactions | Implication |
| HOMO | Electron Donor | The energy level indicates the ability to donate electrons. |
| LUMO | Electron Acceptor | The energy level indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Reactivity Indicator | A small gap signifies high reactivity and polarizability; a large gap signifies high stability. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. The fused ring system consists of a planar pyridine ring and a non-planar dihydropyran ring. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformations) of the molecule.
Computational studies predict that the saturated dihydropyran ring can adopt several low-energy conformations, such as the chair, half-chair, or envelope forms. DFT calculations can determine the relative energies of these conformers, identifying the most stable arrangement and the energy barriers for conversion between them. beilstein-journals.org
Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule. nih.gov By simulating the movements of atoms over time, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). This is particularly important for understanding how the molecule might adapt its shape upon binding to a target protein. nih.gov
In Silico Approaches for Ligand-Target Interactions (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov For derivatives of the this compound scaffold, docking studies are essential for virtual screening and rational drug design. mdpi.com
The process involves placing the ligand into the binding site of a protein target and calculating a "docking score," which estimates the free energy of binding. mdpi.com A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
Van der Waals forces
While specific docking studies on this compound are not extensively detailed in the literature, related pyranopyridine and pyrazolopyridine scaffolds have been docked against a wide range of biological targets, demonstrating the utility of this approach. nih.govtubitak.gov.trekb.eg
Table 4: Examples of Protein Targets for Pyrano- and Pyrazolo-Pyridine Scaffolds in Docking Studies
| Scaffold Type | Protein Target | Therapeutic Area | Reference |
| Pyrano[3,2-c]pyridine | EGFR, VEGFR-2 | Anticancer | ekb.eg |
| Pyrazolopyridine | GABAA Receptors | Neurological Disorders | mdpi.com |
| Pyrazolo[3,4-b]pyridine | AMPK | Metabolic Disorders | nih.gov |
| Pyridine Derivatives | Kinesin Eg5 | Anticancer | tubitak.gov.tr |
| Pyridine-based Agonists | Protein Kinase C (PKC) | Various | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrano[3,4-b]pyridine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyranopyridine scaffolds, QSAR studies can generate models that predict the activity of new, unsynthesized derivatives.
The process involves:
Data Collection : Assembling a set of pyranopyridine derivatives with experimentally measured biological activities.
Descriptor Calculation : Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties.
Model Building : Using statistical methods (e.g., multiple linear regression) to build an equation that correlates a subset of the descriptors with the observed biological activity.
Model Validation : Rigorously testing the model's predictive power using statistical metrics and external datasets.
A study on bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles successfully developed a statistically significant QSAR model. nih.gov Such a model allows researchers to understand which structural features are most important for activity and to prioritize the synthesis of new compounds with potentially enhanced potency. nih.gov
Table 5: Typical Statistical Parameters for a QSAR Model
| Parameter | Description | Indication of a Good Model |
| N | Number of compounds in the training set. | A sufficiently large and diverse set. |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | A value close to 1.0. |
| R²cv (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | A high value, close to R². |
| F-statistic | A statistical test of the overall significance of the regression model. | A high value with a low p-value. |
| s² (Standard Error of Estimate) | A measure of the accuracy of the predictions. | A low value. |
Emerging Research Directions and Future Perspectives for 5,8 Dihydro 6h Pyrano 3,4 B Pyridine
Applications in Agrochemical Research
The pyridine (B92270) ring is a well-established pharmacophore in modern agriculture, forming the core of numerous successful fungicides, insecticides, and herbicides. nih.gov Consequently, fused heterocyclic systems like pyranopyridines are of significant interest in the search for next-generation agrochemicals. Research into structurally related pyrazolo[3,4-b]pyridine derivatives has highlighted their potential use as herbicides and fungicides. researchgate.net
Recent studies have focused on synthesizing novel pyridine-based compounds and evaluating their biological activities. For example, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and tested for insecticidal activity against pests like Aphis gossypii (cotton aphid). nih.gov Certain derivatives in these studies demonstrated promising results, affecting the nymphal instar duration, generation time, and adult longevity of the aphids. nih.gov This suggests that the pyranopyridine scaffold could similarly be functionalized to develop new crop protection agents. The development of novel pyridine-based agrochemicals is an active area of research, with new compounds receiving ISO common names between 2021 and 2024. researchgate.net
Table 1: Agrochemical Potential of Related Pyridine-Based Heterocycles
| Heterocyclic Core | Agrochemical Application | Target/Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Herbicide, Fungicide | General activity noted | researchgate.net |
| Pyrazolo[3,4-b]pyridine | Insecticide | Active against Aphis gossypii | nih.gov |
| Thieno[2,3-b]pyridine | Insecticide | Active against Aphis gossypii | nih.gov |
Role as Building Blocks for Complex Polycyclic Heterocycles
The 5,8-Dihydro-6H-pyrano[3,4-b]pyridine scaffold serves as a valuable intermediate for the synthesis of more complex, multi-ring systems. Its fused bicyclic structure is a foundational element that can be elaborated through various chemical transformations. General methods for preparing substituted dihydropyrano[3,4-b]pyridines have been developed, underscoring their utility as versatile starting materials. researchgate.net
Research has shown that related dihydropyridone structures can be used as precursors to synthesize fused systems like 1,5-benzodiazepines and pyrazolo[3,4-b]pyridines. nih.gov Furthermore, microwave-assisted, palladium-catalyzed C-H heteroarylation has been successfully employed to rapidly construct novel tricyclic cores, such as 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines, demonstrating a modern synthetic approach to building complexity upon the pyranopyridine framework. nih.gov Other strategies involve the transformation of related heterocycles; for instance, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been converted into pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds through a sequential ring-opening/closing cascade reaction. rsc.org These synthetic methodologies highlight the role of pyranopyridine-type structures as key building blocks in constructing diverse and complex polycyclic molecules for various applications, including drug discovery. nih.govrsc.org
Table 2: Examples of Complex Heterocycles Synthesized from Pyrano/Pyridone Precursors
| Precursor/Building Block | Synthetic Method | Resulting Complex Heterocycle | Reference |
|---|---|---|---|
| 3,4-Dihydro-2(1H)-pyridones | Treatment with hydrazine (B178648) hydrate | Pyrazolo[3,4-b]pyridines | nih.gov |
| Electron-Rich Pyrazoles & Pyrano-pyridines | Microwave-assisted Pd-catalyzed C-H heteroarylation | 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines | nih.gov |
| 1,4-Dihydropyrano[2,3-c]pyrazoles | Ring-opening/closing cascade with aniline | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | rsc.org |
Optoelectronic and Photophysical Properties (e.g., Phosphors)
The fused aromatic system of pyranopyridines and their derivatives makes them promising candidates for applications in materials science, particularly in optoelectronics. Research into analogous heterocyclic systems reveals fascinating photophysical properties that suggest potential for the this compound core.
Studies on pyranoindole congeners, which are structurally similar, have demonstrated that these compounds can exhibit moderate to high fluorescent quantum yields (up to 89%) and large Stokes shifts (the difference between absorption and emission maxima), which is a desirable property for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com Similarly, novel pyrazolo[3,4-b]pyridines have been synthesized that show exciting photophysical properties, including exceptionally large Stokes shifts. mdpi.com The investigation of a spiro[indoline-3,4′-pyrano[2,3-b]pyridine] derivative revealed electronic transition energies that make it suitable for optoelectronic devices. researchgate.net The high absorption coefficients observed in some related organic molecular materials make them candidates for use as solar absorber materials. researchgate.net The development of pyrano[3,4-b]pyran derivatives has also led to fluorescent chemosensors for detecting metal ions like Hg²⁺. researchgate.net These findings collectively suggest that the pyranopyridine scaffold is a promising platform for developing new materials with tailored photophysical and optoelectronic properties.
Table 3: Photophysical Properties of Structurally Related Heterocycles
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ) | Application/Property | Reference |
|---|---|---|---|---|---|---|
| Pyranoindoles | Not specified | Not specified | 9000–15,000 cm⁻¹ | 0.30–0.89 | High fluorescence | mdpi.com |
| Dimethylamine phenyl-bearing pyrazolopyridine | Not specified | Not specified | Exceptionally large | Not specified | Amyloid plaque probe | mdpi.com |
| Ag(I) bipyridine complex | Not specified | ~450 nm | >50 nm (blue-shifted) | ~0.20 | Blue emission, potential OLED material | nih.gov |
Patent Landscape and Intellectual Property Trends in Pyrano[3,4-b]pyridine Chemistry
The patent landscape for fused pyridine heterocycles is extensive, particularly for structures like pyrazolo[3,4-b]pyridines, indicating significant commercial and therapeutic interest. A review of patents from 2008 to 2013 highlighted the versatility of the pyrazolo[3,4-b]pyridine scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov This scaffold is valued for its ability to interact with kinase targets through multiple binding modes, offering advantages in inhibitor activity, physical properties, and synthetic flexibility. nih.gov As of 2020, over 2,400 patents had been filed incorporating 1H-pyrazolo[3,4-b]pyridines, underscoring the intense intellectual property activity in this area. nih.gov
Patents in this field are not limited to pharmaceutical applications. Specific patents have been granted for novel processes to prepare pyranopyridine derivatives, which are described as useful intermediates for compounds targeting bacterial infections. google.com For example, one patent details a process for preparing 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, emphasizing the need for more efficient and cost-effective synthetic routes to these key building blocks. google.com Other patents cover one-pot synthesis methods for pyrano[2,3-b]pyridine derivatives, noting their potential antimicrobial and anti-inflammatory activities. patsnap.com
The intellectual property trends suggest a strong and ongoing interest in fused pyridine systems. The main drivers appear to be the discovery of new therapeutic agents, particularly kinase inhibitors, and the development of efficient, scalable synthetic methods for producing these valuable heterocyclic cores. Given its structural similarity, the this compound scaffold is likely to be featured in future intellectual property filings as researchers explore its potential in medicinal chemistry and materials science.
Q & A
Q. What are the established synthetic routes for 5,8-Dihydro-6H-pyrano[3,4-b]pyridine, and what key reagents are involved?
The synthesis often involves multi-step reactions, such as cyclization or coupling strategies. For example, pyrano-pyridine derivatives can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under controlled temperatures (90–105°C) . Hydrazine hydrate or POCl₃ may be employed for functional group modifications . Key intermediates are characterized by ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .
Q. What safety protocols are critical when handling this compound derivatives?
Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃ reactions) .
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact, as some intermediates are irritants .
- Storage : Keep in dry, airtight containers under inert gas (N₂/Ar) to prevent degradation .
Q. How can researchers validate the structural integrity of synthesized pyrano-pyridine derivatives?
- Spectroscopy : ¹H NMR (e.g., δ 7.2–8.7 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl carbons at ~165–170 ppm) confirm substitution patterns .
- Mass Spectrometry : HRMS-ESI provides exact mass verification (e.g., [M+H]⁺ peaks with <2 ppm error) .
- IR Spectroscopy : Bands at 1580–1650 cm⁻¹ indicate C=O or C=N stretches .
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are preferred for recrystallization . Stability tests under varying pH (4–10) and temperature (25–80°C) can identify degradation pathways .
Advanced Research Questions
Q. How can synthetic yields of pyrano-pyridine derivatives be optimized?
- Catalyst Screening : Pd-based catalysts (Pd₂(dba)₃ with dppp ligands) improve cross-coupling efficiency .
- Solvent Effects : Toluene/EtOH/H₂O mixtures (3:1:1) enhance Suzuki-Miyaura reaction rates .
- Temperature Control : Microwave-assisted synthesis at 105°C reduces reaction time from hours to minutes .
Q. What biological targets are associated with pyrano-pyridine derivatives, and how are mechanisms elucidated?
- Kinase Inhibition : Derivatives like pyrazolo[3,4-b]pyridines act as ATP-competitive inhibitors for protein kinases, validated via IC₅₀ assays and X-ray crystallography .
- PPARα Activation : 1H-pyrazolo[3,4-b]pyridines modulate lipid metabolism by binding to the PPARα ligand-binding domain (confirmed by co-crystallography) .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?
Q. What green chemistry approaches are applicable to pyrano-pyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
